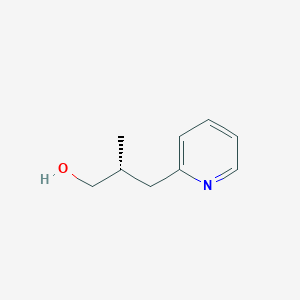

(2R)-2-Methyl-3-pyridin-2-ylpropan-1-ol

Description

(2R)-2-Methyl-3-pyridin-2-ylpropan-1-ol is a chiral pyridine derivative characterized by a propanol backbone substituted with a methyl group at the C2 position (R-configuration) and a pyridin-2-yl group at the C3 position. Its stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral ligand design or as a precursor for bioactive molecules.

Properties

IUPAC Name |

(2R)-2-methyl-3-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(7-11)6-9-4-2-3-5-10-9/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRWHWQRUMGVJI-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares (2R)-2-Methyl-3-pyridin-2-ylpropan-1-ol with analogous pyridine-based alcohols from the Catalog of Pyridine Compounds (2017). Key structural variations include substituent types, positions on the pyridine ring, and backbone modifications.

Table 1: Structural and Functional Comparisons

Key Observations

Substituent Effects on Reactivity :

- The chloro and methyl groups in 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol increase electrophilicity at the pyridine ring, enhancing reactivity in cross-coupling reactions compared to the unsubstituted target compound .

- Dimethoxy groups in 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol improve solubility in polar solvents but reduce lipophilicity, contrasting with the target compound’s simpler hydrophobic profile .

Backbone Modifications: Propargyl alcohol derivatives (e.g., compounds from ) exhibit higher rigidity due to the triple bond, whereas the target compound’s flexible propanol chain may favor conformational adaptability in binding interactions.

Amino Group Influence: The amine in 3-(2-Aminopyridin-3-yl)propan-1-ol enables hydrogen bonding and nucleophilic reactivity, which are absent in the target compound but critical for applications like chelation or catalysis .

Stereochemical Significance :

- The (2R) configuration of the target compound introduces chirality, a feature absent in the listed analogs. This may confer enantioselectivity in asymmetric synthesis or receptor binding, though empirical data are lacking.

Research Findings and Implications

- Synthetic Utility: Propargyl alcohol analogs (e.g., ) are frequently used in click chemistry or Sonogashira couplings, whereas the target compound’s primary alcohol and pyridine group suggest utility in Mitsunobu reactions or as a chiral auxiliary.

- Biological Activity: Amino-substituted analogs (e.g., ) often display enhanced bioavailability or enzyme inhibition, but the target’s methyl group may optimize metabolic stability.

Q & A

Q. What are the key considerations for optimizing the synthesis of (2R)-2-Methyl-3-pyridin-2-ylpropan-1-ol to achieve high enantiomeric purity?

- Methodological Answer: To ensure enantiomeric purity, use chiral catalysts (e.g., asymmetric hydrogenation catalysts) and control reaction parameters such as temperature (0–25°C), solvent polarity (e.g., THF or methanol), and reaction time. Purification via chiral HPLC or crystallization with enantioselective resolving agents can further enhance purity. Monitoring optical rotation and comparing with literature values for (R)-configured alcohols is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its stereochemistry?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR can confirm the pyridine ring’s substitution pattern and methyl group positioning. Nuclear Overhauser Effect (NOE) experiments distinguish stereoisomers.

- Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers.

- X-ray Crystallography: Definitive proof of stereochemistry requires single-crystal analysis, particularly for novel derivatives .

Q. How does the presence of the pyridine ring influence the compound’s solubility and stability under different experimental conditions?

- Methodological Answer: The pyridine ring enhances solubility in polar solvents (e.g., water, ethanol) due to its π-electron system and lone pair on nitrogen. However, under acidic conditions, protonation of the pyridine nitrogen can reduce solubility. Stability studies should assess degradation in aqueous buffers (pH 4–9) and monitor for oxidation of the alcohol group using LC-MS .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer:

- Assay Replicates: Perform triplicate experiments with independent biological replicates to rule out batch variability.

- Orthogonal Assays: Compare results from enzyme inhibition assays (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT).

- Control Variables: Standardize cell culture conditions (e.g., serum concentration, passage number) and compound handling (e.g., DMSO stock stability) .

Q. How does the stereochemistry at the C2 position affect the compound’s interaction with biological targets, and what computational methods can predict these interactions?

- Methodological Answer: The (R)-configuration creates a distinct spatial arrangement that may enhance binding to chiral active sites (e.g., enzymes with hydrophobic pockets). Use molecular docking (AutoDock Vina) to model ligand-receptor interactions and molecular dynamics (MD) simulations (GROMACS) to assess binding stability over time. Compare docking scores and binding free energies (ΔG) between enantiomers .

Q. What are the challenges in designing enzyme inhibition studies for this compound, particularly in maintaining assay relevance to in vivo conditions?

- Methodological Answer:

- Physiological Buffers: Use buffers mimicking intracellular pH (7.4) and ionic strength (e.g., PBS with 150 mM NaCl).

- Cofactor Requirements: Include NADH/NAD+ or metal ions (e.g., Mg) if the target enzyme requires them.

- Activity Assays: Combine kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) with thermal shift assays to validate target engagement .

Q. How do structural analogs of this compound compare in terms of receptor binding affinity, and what molecular modifications could enhance selectivity?

- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with:

- Pyridine Substitutions: Replace 2-pyridinyl with 3- or 4-pyridinyl to alter hydrogen bonding.

- Methyl Group Modifications: Introduce bulkier groups (e.g., -CF) at C2 to probe steric effects.

Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Analogs with fluorinated substituents (e.g., 6-fluoropyridin-3-yl) show improved metabolic stability in preliminary studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.